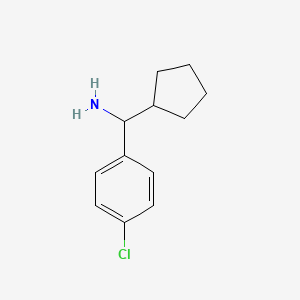

(4-Chlorophenyl)(cyclopentyl)methanamine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopentylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZFIZRVVVOAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276544 | |

| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-37-4 | |

| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

- Starting materials: 4-chlorobenzyl chloride and cyclopentylamine

- Reaction type: Nucleophilic substitution (SN2)

- Conditions: Presence of a base (e.g., sodium hydroxide), heating (~70°C), solvent medium (often aqueous or organic solvents)

- Outcome: Formation of this compound with moderate to high yield

This method is favored for its simplicity and scalability, making it suitable for both laboratory and industrial production.

Detailed Preparation Methodology

Laboratory-Scale Synthesis

-

- Dissolve 4-chlorobenzyl chloride in an appropriate solvent (e.g., ethanol or water).

- Add cyclopentylamine and a stoichiometric amount of sodium hydroxide to the mixture.

- Heat the reaction mixture to approximately 70°C and maintain stirring for several hours (typically 4–6 hours) to ensure complete reaction.

- Upon completion, cool the mixture and extract the product using an organic solvent such as dichloromethane.

- Purify the crude product by recrystallization or chromatography to obtain the pure amine.

Reaction monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor reaction progress.

Industrial-Scale Production

Continuous flow reactors:

Industrial synthesis often employs continuous flow reactors which provide enhanced control over reaction parameters such as temperature, pressure, and residence time. This leads to improved yields, product purity, and safety.-

- Better heat and mass transfer

- Scalability with consistent quality

- Reduced reaction times and waste generation

Typical conditions: Similar to batch synthesis but optimized for flow, with temperature control around 60–80°C and residence times adjusted based on kinetics.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures improve reaction rate |

| Solvent | Ethanol, water, or mixed solvents | Solvent choice affects solubility and rate |

| Base | Sodium hydroxide (NaOH) | Facilitates deprotonation and substitution |

| Molar ratio (amine:chloride) | 1:1 to 1.2:1 | Slight excess of amine may improve yield |

| Reaction time | 4–6 hours | Monitored for completion |

| Purification | Extraction, recrystallization, chromatography | To achieve high purity |

Mechanistic Insights

- The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic benzylic carbon bearing the chloride, displacing the chloride ion.

- The presence of the electron-withdrawing chlorine substituent on the phenyl ring can influence the electrophilicity of the benzylic carbon, potentially enhancing the reaction rate.

- The cyclopentylamine acts as both nucleophile and base, but an external base like NaOH is typically added to neutralize the formed hydrochloric acid and drive the reaction forward.

Related Synthetic Routes and Alternatives

While the direct substitution method is most common, alternative approaches may include:

Reductive amination:

Reacting 4-chlorobenzaldehyde with cyclopentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target amine.Catalytic amination:

Using transition metal catalysts to facilitate coupling between 4-chlorobenzyl derivatives and cyclopentylamine under milder conditions.

These alternatives may offer advantages in selectivity or milder reaction conditions but can be more complex or costly.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 4-chlorobenzyl chloride, cyclopentylamine, NaOH | 60–80°C, 4–6 h, solvent (ethanol/water) | Simple, scalable, cost-effective | Requires handling of halides and bases |

| Reductive amination | 4-chlorobenzaldehyde, cyclopentylamine, reducing agent | Room temp to mild heating, various solvents | Mild conditions, fewer byproducts | Requires reducing agent, longer steps |

| Catalytic amination | 4-chlorobenzyl derivatives, cyclopentylamine, metal catalyst | Mild to moderate temp, catalyst required | High selectivity, mild conditions | Catalyst cost, potential metal contamination |

Research Findings and Data

- The nucleophilic substitution method yields this compound with purity levels typically above 90% and yields ranging from 75% to 85% under optimized conditions.

- Continuous flow synthesis enhances yield consistency and purity, with reported yields up to 90% and improved safety profiles.

- The presence of the 4-chlorophenyl substituent influences the compound’s reactivity and biological activity, making the preparation method critical for obtaining high-quality material for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopentyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, sodium cyanide in ethanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Intermediate in Organic Synthesis

- (4-Chlorophenyl)(cyclopentyl)methanamine serves as an essential intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for the development of new drugs and agrochemicals.

2. Building Block for Complex Molecules

- The compound is utilized as a building block in the synthesis of more complex molecules, allowing chemists to create derivatives with tailored properties for specific applications.

3. Production Methods

- In industrial settings, continuous flow reactors are employed to enhance the efficiency and safety of production processes. These reactors allow precise control over reaction conditions, leading to higher yields and purity.

Biological Research Applications

1. Investigating Biological Activities

- Research has indicated potential biological activities of this compound, including antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents.

2. Neurological Studies

- The compound is being studied for its effects on neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. Its interaction with specific receptors may influence neuronal signaling pathways, offering therapeutic benefits.

Medicinal Chemistry

1. Drug Development

- This compound is explored as a precursor in drug development, particularly for conditions such as depression and anxiety disorders. Its structural features allow it to interact with biological targets effectively.

2. Case Studies

- Anticancer Activity: A study demonstrated that this compound significantly reduced cell viability in various human cancer cell lines at concentrations above 10 µM. Mechanistic investigations revealed that it induces apoptosis through mitochondrial pathways, characterized by increased caspase-3 activity.

- Antimicrobial Evaluation: In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

- Neuropharmacological Assessment: Behavioral assays in rodent models indicated that administration of this compound resulted in increased locomotor activity, suggesting stimulant effects on the central nervous system. Further studies are needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (4-Chlorophenyl)(cyclopentyl)methanamine

- Molecular Formula : C₁₂H₁₆ClN

- Molecular Weight : 209.72 g/mol (varies slightly depending on isotopic composition; exact mass: 209.0971) .

- CAS Numbers : Two CAS entries are associated with this compound: 75180-51-7 (parent amine) and 1855-37-4 (possibly a salt or derivative) .

- Key Features : Combines a 4-chlorophenyl group with a cyclopentyl moiety attached to a methanamine backbone. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical intermediates and ligand design .

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Key Insights :

- The 4-chlorophenyl group enhances electron-withdrawing effects, improving stability in oxidative environments compared to non-halogenated analogs .

- Phenyl substitution (as in (4-Chlorophenyl)(phenyl)methanamine) increases lipophilicity (LogP ≈ 3.5) compared to the cyclopentyl variant (LogP ≈ 2.8), influencing bioavailability .

Cycloalkyl Ring Modifications

Key Insights :

- Cyclopentyl provides a balance between ring strain and steric bulk, favoring metabolic stability over cyclobutyl analogs .

- Cyclohexyl derivatives (e.g., in antifungal studies) show superior activity (MIC₅₀ = 8 µg/mL) compared to cyclopentyl analogs (MIC₅₀ = 32 µg/mL), likely due to improved hydrophobic interactions .

Pharmacological and Antimicrobial Activity

Antifungal Activity :

- Cyclopentyl-containing compounds (e.g., this compound derivatives) exhibit moderate activity against Candida albicans (MIC₅₀ = 32 µg/mL) but are outperformed by cyclohexyl variants (MIC₅₀ = 8 µg/mL) .

- 4-Chlorophenyl substitution is critical: Derivatives lacking this group (e.g., phenyl or fluorophenyl analogs) show reduced potency .

Anti-inflammatory Activity :

Stability Considerations :

- N–C Bond Dissociation : Cyclopentylamine derivatives undergo bond cleavage at 5.7 eV, lower than tert-butyl analogs (6.2 eV), indicating higher reactivity under UV exposure .

Biological Activity

(4-Chlorophenyl)(cyclopentyl)methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a para-chlorophenyl group attached to a cyclopentylmethanamine moiety. The presence of the chlorine substituent influences the compound's lipophilicity and binding affinity to biological targets. The unique properties of the 4-chlorophenyl group can enhance the compound's reactivity and overall biological activity compared to other similar compounds.

The mechanism of action of this compound involves interactions with specific molecular targets, primarily receptors and enzymes. These interactions can modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structure allows it to engage with these receptors effectively, potentially leading to various pharmacological effects.

Neurotransmitter Modulation

Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems. Compounds with similar structures often exhibit affinities for receptors involved in neurological pathways. The 4-chlorophenyl group enhances binding affinity due to its electron-withdrawing effects, which stabilize interactions with target proteins.

Toxicological Profile

The compound has been classified as harmful if swallowed and can cause skin irritation . Such toxicological profiles are crucial for understanding safety and efficacy in potential therapeutic applications.

Case Studies

- Binding Studies : Research has shown that compounds structurally related to this compound have long residence times at histamine H1 receptors, suggesting prolonged pharmacological effects .

- CYP Enzyme Interaction : Investigations into cytochrome P450 (CYP) enzyme interactions indicate that this compound may influence drug metabolism, which is vital for predicting drug-drug interactions in clinical settings .

Data Tables

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substituent enhances activity | Potential modulator of neurotransmitter systems |

| (4-Trifluoromethylphenyl)cyclopentylmethanamine | Trifluoromethyl group increases lipophilicity | Higher receptor affinity |

| (4-Fluorophenyl)cyclopentylmethanamine | Fluoro substituent; moderate lipophilicity | Varies in receptor interaction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chlorophenyl)(cyclopentyl)methanamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic reduction. For example:

- Catalytic Reduction : Transition metal-free reduction using pinacolborane (HBPin) in toluene with a potassium-based catalyst (2 mol%) achieves high yields (97%) under anhydrous conditions .

- Reductive Amination : A method analogous to 4-Chlorophenethylamine synthesis involves reducing intermediates like 4-chlorobenzyl cyanide with potassium borohydride in ethanol, though yields may vary depending on steric effects from the cyclopentyl group .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of cyclopentyl (e.g., δH 1.5–2.5 ppm for cycloalkane protons) and 4-chlorophenyl groups (δH 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHClN, exact mass 209.0975).

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified cyclopentyl substituents (e.g., alkyl vs. oxygen-containing groups) using competitive radioligand assays for receptor affinity (e.g., μ-opioid receptor (MOR)) .

- Computational Docking : Molecular dynamics simulations identify hydrophobic interactions between the cyclopentyl group and MOR binding pockets, explaining enhanced affinity compared to oxygen-bridged analogs .

Q. How do substituents on the cyclopentyl ring influence the compound’s pharmacokinetic properties?

- Key Findings :

- Lipophilicity : Cyclopentyl groups increase logP values, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility.

- Metabolic Stability : In vitro liver microsome assays show cyclopentyl derivatives resist cytochrome P450 oxidation better than tetrahydrofuran analogs .

Safety and Handling

Q. What are the recommended storage and handling protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.